3,3-Diphenylhexamethyltrisiloxane

Description

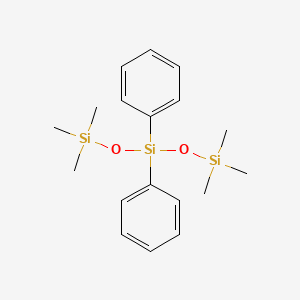

3,3-Diphenylhexamethyltrisiloxane (CAS 797-77-3) is a trisiloxane derivative characterized by a central siloxane backbone (Si-O-Si) with phenyl and methyl substituents. Its molecular structure includes two phenyl groups attached to the central silicon atom and methyl groups on the terminal silicon atoms (Figure 1). This compound is typically used in industrial applications such as lubricants, surfactants, or intermediates in silicone polymer synthesis due to its hydrophobic and thermal stability properties .

Properties

IUPAC Name |

diphenyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2Si3/c1-21(2,3)19-23(20-22(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNMGMSLXRJOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405745 | |

| Record name | 3,3-DIPHENYLHEXAMETHYLTRISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797-77-3 | |

| Record name | 3,3-DIPHENYLHEXAMETHYLTRISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diphenylhexamethyltrisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsilanediol with hexamethyldisilazane . The reaction is typically carried out in acetonitrile at room temperature (20°C) for about 30 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylhexamethyltrisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.

Reduction: Reduction reactions can convert it into simpler siloxane compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler siloxane compounds .

Scientific Research Applications

Introduction to 3,3-Diphenylhexamethyltrisiloxane

This compound is a siloxane compound with significant applications in various scientific and industrial fields. Its unique chemical structure, characterized by a trisiloxane backbone and phenyl groups, imparts distinct physical and chemical properties that facilitate its use in diverse applications ranging from materials science to biomedical fields.

Material Science

This compound is utilized in the development of advanced materials due to its thermal stability and low surface tension. This makes it suitable for:

- Coatings and Sealants : It is used in formulating silicone-based coatings that offer water repellency and durability.

- Adhesives : The compound enhances adhesion properties in silicone adhesives, making them more effective in various applications.

Biomedical Applications

The biocompatibility of siloxanes makes this compound a candidate for several biomedical applications:

- Drug Delivery Systems : Its ability to encapsulate drugs while providing controlled release profiles has been explored in pharmaceutical formulations.

- Tissue Engineering : The compound's properties support its use in scaffolds for tissue regeneration, where it can provide mechanical support while being non-toxic to cells.

Cosmetics and Personal Care Products

Due to its smooth texture and emollient properties, this compound is frequently incorporated into:

- Skin Care Products : It acts as a moisturizer and skin conditioning agent.

- Hair Care Products : Its film-forming ability helps improve hair manageability and shine.

Electronics

In the electronics industry, the compound is used as an insulating material due to its excellent dielectric properties:

- Encapsulation of Electronic Components : It protects sensitive components from moisture and environmental damage.

Case Study 1: Drug Delivery Systems

A study published in the Journal of Controlled Release examined the use of this compound as a carrier for hydrophobic drugs. The findings indicated that formulations containing this siloxane exhibited enhanced solubility and sustained release profiles compared to traditional carriers. This property could significantly improve therapeutic outcomes for poorly soluble drugs.

Case Study 2: Cosmetic Formulations

Research conducted on the incorporation of this compound into facial creams demonstrated improved skin hydration levels over a four-week period. The study highlighted the compound's ability to form a protective barrier on the skin while allowing for moisture retention, making it an effective ingredient in cosmetic formulations.

Comparative Data Table

| Application Area | Key Benefits | Example Uses |

|---|---|---|

| Material Science | Thermal stability, low surface tension | Coatings, adhesives |

| Biomedical | Biocompatibility, controlled drug release | Drug delivery systems, tissue engineering |

| Cosmetics | Emollient properties, skin conditioning | Moisturizers, hair care products |

| Electronics | Excellent dielectric properties | Encapsulation of electronic components |

Mechanism of Action

The mechanism of action of 3,3-Diphenylhexamethyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular processes by interacting with cell membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Siloxane Compounds

Structural and Functional Comparisons

Siloxanes vary in chain length, substituents, and functional groups, which influence their physical, chemical, and safety profiles. Below is a comparative analysis of 3,3-Diphenylhexamethyltrisiloxane with structurally related compounds.

Hexamethyldisiloxane (CAS 107-46-0)

- Structure : Simpler disiloxane with two trimethylsilyl groups ([(CH₃)₃Si]₂O).

- Properties :

- Lower molecular weight (162.38 g/mol) compared to this compound (356.6 g/mol).

- Higher volatility due to shorter chain and absence of phenyl groups.

- Applications: Used as a solvent, lubricant, or hydraulic fluid.

- Safety : Generally low toxicity but lacks specific hazard data in the reviewed evidence .

1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6)

- Structure : Trisiloxane with chlorine substituents.

- Properties :

- Chlorine atoms increase polarity and reactivity, making it suitable for chemical synthesis.

- Likely lower thermal stability than phenyl-substituted analogs due to weaker C-Cl bonds.

- Applications : Intermediate in silicone modification or crosslinking.

1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4)

- Structure : Disiloxane with vinyl groups (CH₂=CH-).

- Properties :

- Vinyl groups enable polymerization, distinguishing it from saturated analogs like this compound.

- Higher reactivity in radical or hydrosilylation reactions.

3,5,7-Triphenylnonamethylpentasiloxane (CAS 6689-19-6)

- Structure : Longer pentasiloxane chain with multiple phenyl groups.

- Properties :

- Increased molecular weight and viscosity compared to trisiloxanes.

- Enhanced thermal stability and hydrophobicity due to aromatic substituents.

- Applications : High-performance lubricants or heat-resistant coatings.

Comparative Data Table

Key Research Findings

Substituent Effects :

- Phenyl groups enhance hydrophobicity and thermal stability compared to methyl or chlorine substituents. This makes this compound suitable for high-temperature applications .

- Chlorine or vinyl substituents increase reactivity but reduce thermal stability .

Environmental Behavior: Limited data exist for trisiloxanes, but phenyl groups may contribute to persistence due to low water solubility .

Biological Activity

3,3-Diphenylhexamethyltrisiloxane is a siloxane compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including toxicity, environmental impact, and potential applications in various fields.

This compound has the following chemical characteristics:

- Molecular Formula : CHOSi

- Molecular Weight : 360.7 g/mol

- Boiling Point : Approximately 172°C

- Density : 0.984 g/cm³ .

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

Toxicity Studies

- Acute Toxicity : Laboratory studies indicate that siloxanes, including this compound, generally exhibit low acute toxicity levels. No significant irritant effects have been reported in dermal or ocular exposure scenarios .

- Chronic Toxicity : Long-term exposure studies have shown potential impacts on liver and reproductive systems, similar to other siloxanes. The liver appears to be a primary target organ for toxicity .

- Genotoxicity : Available data suggest that this compound does not exhibit genotoxic effects in vitro or in vivo .

Environmental Impact

The environmental fate of siloxanes is critical for understanding their biological activity:

- Bioconcentration : this compound has a bioconcentration factor (BCF) indicating significant persistence and potential accumulation in aquatic organisms .

- Degradation : Studies show that siloxanes can be metabolized by soil microorganisms, leading to concerns about their long-term environmental impact .

Case Studies

- Antimicrobial Applications : Recent research demonstrated that silver nanoparticles coated with plasma-polymerized hexamethyldisiloxane (ppHMDSO) exhibit antibacterial and antiviral properties without cytotoxic effects on human cells. This suggests potential medical applications for coatings using siloxanes .

- Cosmetic Use : Siloxanes are commonly used in cosmetic formulations due to their emollient properties and low irritation potential. However, concerns regarding their environmental persistence have led to discussions about safer alternatives .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.